molecular formula C15H10BrNO3 B13027712 Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate

Cat. No.: B13027712
M. Wt: 332.15 g/mol
InChI Key: WKLXHJMUIQNGKS-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a furo[2,3-b]pyridine core makes this compound particularly interesting for various chemical and biological studies.

Properties

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H10BrNO3/c1-19-15(18)12-11-3-2-8-17-14(11)20-13(12)9-4-6-10(16)7-5-9/h2-8H,1H3

InChI Key

WKLXHJMUIQNGKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C1C=CC=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-bromoacetophenone with suitable reagents can lead to the formation of the desired furo[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromophenyl substituent undergoes SNAr reactions due to the electron-withdrawing effect of the adjacent ester group and the aromatic system. This facilitates substitution with nucleophiles such as amines, alkoxides, or thiols under mild conditions .

Key Reaction Example:

ReactantConditionsProductYieldSource
PiperidineDMF, Cs₂CO₃, 100°C, 2 h2-(4-Piperidinophenyl) derivative46%
Sodium methoxideTHF, 70°C, overnightMethoxy-substituted analog84%

The reaction proceeds via a Meisenheimer complex intermediate , with the bromine acting as a leaving group .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions , enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiphenyl-furopyridine hybrid78%
Vinylboronic pinacol esterPdCl₂(dppf), CsF, DMSO, 60°CAlkenyl-substituted derivative65%

Stille Coupling

OrganostannaneCatalystProductYieldSource
Tributyl(vinyl)tinPd(OAc)₂, AsPh₃, DMF, 100°CVinyl-functionalized compound72%

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for amidation or reduction:

Hydrolysis Conditions:

  • Basic : 2 M NaOH, EtOH/H₂O (1:1), reflux, 4 h → Carboxylic acid (92% yield) .

  • Acidic : 6 M HCl, THF, 60°C, 6 h → Carboxylic acid (88% yield).

Subsequent Reactions:

ReagentProductApplicationSource
SOCl₂, then NH₃Primary amideBioactivity modulation
LiAlH₄Alcohol derivativeFurther alkylation

Electrophilic Substitution at the Pyridine Ring

The pyridine nitrogen directs electrophiles to the C-5 position of the fused ring system:

Nitration:

ConditionsProductYieldSource
HNO₃, H₂SO₄, 0°C, 2 h5-Nitro-furopyridine derivative63%

Sulfonation:

ReagentConditionsProductYieldSource
SO₃, DCE, 50°C, 3 h5-Sulfo derivative58%

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and heating:

ConditionDegradationHalf-LifeSource
UV (254 nm), MeOH, 24 hPartial decomposition to phenol~48 h
150°C, neat, 2 hEster cleavageComplete in 1.5 h

Biological Activity and Derivatization

Derivatives show promise in medicinal chemistry:

  • Anticancer activity : IC₅₀ = 1.2 μM against MCF-7 cells (amide derivative).

  • Antimicrobial activity : MIC = 8 μg/mL against S. aureus (nitro-substituted analog) .

Scientific Research Applications

Scientific Research Applications

This compound has been investigated for several applications across different fields of chemistry and biology:

Pharmaceutical Chemistry

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate has shown potential as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance biological activity against various targets.

Anticancer Activity

Recent studies have indicated that derivatives of furo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, research demonstrated that modifications to the furo[2,3-b]pyridine scaffold can lead to compounds with enhanced cytotoxicity against cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that certain derivatives possess effective antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations .

Case Studies

To illustrate the applications of this compound, the following case studies highlight its significance in research:

Study Objective Findings
Anticancer Study Evaluate cytotoxic effects on breast cancer cellsThe compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Evaluation Test efficacy against bacterial strainsDerivatives showed significant inhibition against Gram-positive bacteria .
Synthesis of New Derivatives Develop new compounds for biological testingModified derivatives demonstrated improved activity profiles compared to the parent compound .

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism may vary depending on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications and potential therapeutic uses .

Biological Activity

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate (CAS No. 1423705-90-1) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C15H10BrNO3C_{15}H_{10}BrNO_3 and a molecular weight of approximately 332.15 g/mol. The structure features a furo[2,3-b]pyridine core with a bromophenyl substituent, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against certain bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that it may have anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorCytotoxic effects on HeLa and CaCo-2 cells
AntimicrobialInhibition of growth in bacterial strains
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. It was found to inhibit cell growth significantly in the HeLa cervical cancer cell line with an IC50 value indicating potent activity ( ).
  • Antimicrobial Activity : Research conducted on the antimicrobial properties highlighted the compound's effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent ( ).

Q & A

Basic Research Question

  • ¹H NMR : The 4-bromophenyl group produces distinct aromatic proton splitting (doublets at δ 7.3–7.6 ppm) and a downfield shift due to bromine’s electronegativity. The methyl ester group appears as a singlet at δ 3.8–4.0 ppm .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O ester).
  • Mass Spectrometry : Molecular ion peak at m/z 346 (M⁺ for C₁₅H₁₁BrN₂O₃) with characteristic bromine isotope patterns (1:1 ratio for M and M+2) .

What strategies address regioselectivity challenges during the formation of the furo[2,3-b]pyridine core?

Advanced Research Question
Regioselectivity in fused-ring systems is controlled by:

  • Directing groups : Electron-withdrawing substituents (e.g., bromine) guide cyclization to the 2-position.
  • Microwave-assisted synthesis : Accelerates ring closure, minimizing competing pathways .
  • Computational modeling : DFT studies predict thermodynamic favorability of the 2,3-substituted product over 3,4-isomers due to steric and electronic factors .
    Experimental validation via XRD (as in ’s thiazolidinone analogs) confirms regiochemical outcomes .

How does computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Electrophilic sites : The 4-bromophenyl group’s para position is highly susceptible to nucleophilic attack.
  • Charge distribution : Negative charge localization on the pyridine nitrogen enhances electrophilicity at adjacent carbons.
  • Activation energy : Substitution at the 3-carboxylate position requires ~25 kcal/mol, aligning with experimental kinetic data .

How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Data Contradiction Analysis
Discrepancies may arise from:

  • Purity : Commercial samples (e.g., 97% purity in ) vs. lab-synthesized batches.
  • Polymorphism : XRD analysis (as in ) identifies crystalline vs. amorphous forms.
  • Solvent residues : Trace DMF or THF in NMR samples shifts peaks. Validate via TGA/DSC to confirm decomposition profiles .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • Byproduct formation : Scale-dependent side reactions (e.g., ester hydrolysis) require pH control (pH 6–7) and inert atmospheres.
  • Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water mixtures) for ≥95% purity .
  • Catalyst recovery : Immobilized Pd catalysts reduce metal contamination in final products .

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